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molecular formula C19H19NO3S B8481447 6-[4-(Benzenesulfinyl)butoxy]quinolin-2(1H)-one CAS No. 72180-53-1

6-[4-(Benzenesulfinyl)butoxy]quinolin-2(1H)-one

Cat. No. B8481447
M. Wt: 341.4 g/mol
InChI Key: NHKIFYDGOCNNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04329347

Procedure details

Prepared analogous to Example 92 from 6-hydroxy-carbostyril and 4-phenylsulfinyl-butyl bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-phenylsulfinyl-butyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH:6]=[CH:5]2.[C:13]1([S:19]([CH2:21][CH2:22][CH2:23][CH2:24]Br)=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([S:19]([CH2:21][CH2:22][CH2:23][CH2:24][O:1][C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[NH:8][C:7](=[O:12])[CH:6]=[CH:5]3)=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=CC(NC2=CC1)=O
Name
4-phenylsulfinyl-butyl bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)CCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)CCCCOC=1C=C2C=CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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